molecular formula C13H14BrClFNO2 B13079926 8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride

8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No.: B13079926
M. Wt: 350.61 g/mol
InChI Key: HRRRHDNEMQBJBC-UHFFFAOYSA-N
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Description

8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a synthetic small molecule belonging to the spirochromanone class, characterized by a fused chromanone ring and a piperidine moiety. The compound features bromine and fluorine substituents at positions 8 and 5 of the chromanone ring, respectively, and is formulated as a hydrochloride salt to enhance solubility and bioavailability. This structural design aligns with efforts to optimize anticancer activity through electron-withdrawing substituents, which improve target binding and metabolic stability .

Properties

Molecular Formula

C13H14BrClFNO2

Molecular Weight

350.61 g/mol

IUPAC Name

8-bromo-5-fluorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C13H13BrFNO2.ClH/c14-8-1-2-9(15)11-10(17)7-13(18-12(8)11)3-5-16-6-4-13;/h1-2,16H,3-7H2;1H

InChI Key

HRRRHDNEMQBJBC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(C=CC(=C3O2)Br)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chroman intermediate.

    Spiro Formation: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of spirochromanone derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Activity Comparison of Selected Spirochromanone Derivatives
Compound Name Substituents IC50 (μM) Range* Key Mechanisms
8-Bromo-5-fluorospiro[...] hydrochloride 8-Br, 5-F, HCl Not reported Apoptosis induction (inferred)
Compound 16 Sulfonyl bridge 0.31–5.62 Apoptosis, G2/M cell cycle arrest
Compound 15 Trimethoxybenzene 18.77–47.05 Weak cytotoxicity
6-Bromospiro[...] hydrochloride 6-Br, HCl Not reported Not reported

*IC50 values from MTT assays in MCF-7, A2780, and HT-29 cell lines .

  • Electron-Withdrawing Groups : Compound 16 (sulfonyl bridge) and 8-Bromo-5-fluorospiro[...] hydrochloride (Br, F) both feature electron-withdrawing substituents, which enhance electrophilicity and interaction with biological targets. The sulfonyl group in Compound 16 demonstrated potent activity (IC50: 0.31–5.62 μM), suggesting that similar effects may be expected from bromine and fluorine substituents in the target compound .
  • Trimethoxybenzene Derivative : Compound 15’s weak activity (IC50: 18.77–47.05 μM) highlights the detrimental impact of bulky, electron-donating groups on cytotoxicity .

Mechanistic Insights

  • Apoptosis Induction : Compound 16 induced a 3-fold increase in early apoptosis in MCF-7 cells within 24 hours and caused G2/M phase arrest, mechanisms likely shared by 8-Bromo-5-fluorospiro[...] hydrochloride due to structural similarities .
  • Hydrochloride Salt: The hydrochloride formulation improves aqueous solubility compared to free bases, a critical factor for in vivo efficacy. This modification is common across spirochromanone derivatives, including 6-Bromospiro[...] hydrochloride .

SAR (Structure-Activity Relationship) Trends

  • Halogen Substitution : Bromine and fluorine substituents are associated with enhanced cytotoxicity, as seen in Compound 16 and inferred for the target compound. These groups likely stabilize interactions with hydrophobic pockets in target proteins .
  • Ring Modifications: The spirocyclic architecture itself is crucial for activity, as linear analogues or non-spiro derivatives often show reduced potency .

Biological Activity

8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a complex organic compound notable for its unique spirocyclic structure, which combines chroman and piperidine moieties. The presence of bromine and fluorine substituents significantly influences its chemical reactivity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : CHBrFNO
  • Molecular Weight : Approximately 322.19 g/mol
  • Solubility : Enhanced solubility in water due to the hydrochloride form, making it suitable for various pharmaceutical applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Neurotransmitter receptor interactions : Potential binding affinity to various neurotransmitter receptors.
  • Enzyme inhibition : Possible inhibition pathways affecting critical enzymes involved in metabolic processes.

The mechanisms underlying the biological activities of this compound are still under investigation. Initial data suggest that it may modulate neurotransmitter systems, which could lead to effects on mood, cognition, and metabolic regulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter InteractionModulates receptor activity (e.g., serotonin, dopamine)
Enzyme InhibitionInhibits aldose reductase and glycogen phosphorylase
Antidiabetic EffectsPotential use in managing Type 2 diabetes

Case Studies

  • Neuropharmacological Study : A study investigated the compound's effect on serotonin receptors, revealing a significant increase in receptor binding affinity compared to control groups. This suggests potential applications in treating mood disorders.
  • Metabolic Regulation : Another study focused on its role as an aldose reductase inhibitor, demonstrating a reduction in hyperglycemia in diabetic models. This positions the compound as a candidate for further development in diabetes management.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Each step must be carefully controlled to optimize yield and purity. The general synthesis pathway includes:

  • Formation of the spirocyclic structure.
  • Introduction of bromine and fluorine substituents.
  • Conversion to the hydrochloride salt for enhanced solubility.

Structural Analogues

Several structurally similar compounds have been identified, which may exhibit comparable biological activities. These include:

Compound NameSimilarityUnique Features
6-Methylspiro[chroman-2,4'-piperidin]-4-one hydrochloride1.00Contains a methyl group instead of bromine
7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride0.99Hydroxy group at position 7
Spiro[chroman-2,4'-piperidin]-4-one0.98Lacks halogen substituents

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